1-O,2-O-Dimyristoyl-3-O-stearoylglycerol
Description
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol (CAS# 56846-96-9) is a structured triacylglycerol (TAG) characterized by its regioselective esterification pattern. The molecule consists of a glycerol backbone esterified with two myristic acid (C14:0) chains at the sn-1 and sn-2 positions and a stearic acid (C18:0) chain at the sn-3 position . This configuration confers unique physicochemical properties, including a high melting point due to the saturation of all three fatty acids.
Triacylglycerols like this are critical in lipid-based drug delivery systems due to their ability to enhance the solubility and bioavailability of hydrophobic compounds .
Properties
IUPAC Name |
2,3-di(tetradecanoyloxy)propyl octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-23-24-25-28-30-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-31-27-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLXPOXDXQWEKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol typically involves esterification reactions. One common method is the esterification of glycerol with myristic acid and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is usually carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol can undergo various chemical reactions, including:
Scientific Research Applications
Introduction to 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol
This compound (DMSG) is a triacylglycerol compound characterized by its unique structure, comprising two myristoyl groups and one stearoyl group. Its molecular formula is CHO, with a molecular weight of approximately 779.27 g/mol. This compound has garnered attention in various scientific fields due to its applications in chemistry, biology, medicine, and industry.
Chemistry
DMSG serves as a model compound in the study of triacylglycerols (TAGs). Researchers utilize it to investigate the behavior of TAGs in chemical reactions, particularly in understanding their hydrolysis and interaction with enzymes such as lipases. This research is essential for elucidating the mechanisms of lipid metabolism and the role of dietary fats in health.
Biology
In biological research, DMSG is employed to explore lipid metabolism and the physiological roles of triacylglycerols. Studies have shown that compounds like DMSG can influence cellular functions and signaling pathways related to energy storage and mobilization. Its interactions with cell membranes are also of interest, particularly regarding how fatty acid composition affects membrane fluidity and function.
Medicine
DMSG's implications in medicine primarily revolve around its potential in lipid-based drug delivery systems. The compound's structure allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research has indicated that formulations containing DMSG can enhance the therapeutic efficacy of various medications while minimizing side effects associated with conventional delivery methods .
Industry
In the cosmetic and personal care industry, DMSG is valued for its emollient properties. It is incorporated into formulations to improve skin hydration and texture. Additionally, its stability and compatibility with other ingredients make it a preferred choice for various cosmetic products.
Case Study 1: Lipid Metabolism Research
A study published in a peer-reviewed journal investigated the effects of DMSG on lipid metabolism in animal models. The researchers found that DMSG administration led to significant changes in triglyceride levels and fatty acid profiles in plasma. These findings suggest that DMSG may play a role in modulating lipid profiles, which could have implications for dietary recommendations and therapeutic strategies for metabolic disorders .
Case Study 2: Drug Delivery Systems
Another notable study focused on the use of DMSG as a carrier for hydrophobic drugs. The researchers formulated nanoparticles using DMSG and evaluated their efficacy in delivering anticancer agents. The results demonstrated improved drug solubility and enhanced cytotoxic effects against cancer cells compared to traditional delivery methods. This highlights DMSG's potential as a versatile platform for drug delivery applications .
Mechanism of Action
The mechanism of action of 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol involves its interaction with lipid metabolism pathways. It is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic processes . The compound’s emollient properties are attributed to its ability to form a protective barrier on the skin, reducing water loss and enhancing skin hydration .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol with structurally related triacylglycerols:
Key Findings from Comparative Analysis
Fatty Acid Saturation and Melting Behavior :
- The target compound’s fully saturated fatty acids (C14:0 and C18:0) result in a higher melting point compared to analogs with unsaturated chains, such as 1,3-Dimyristoyl-2-oleoylglycerol (C18:1 at sn-2). Unsaturated TAGs exhibit lower melting points and greater fluidity, making them suitable for applications requiring flexible lipid bilayers .
Regioselectivity and Enzymatic Interactions: Enzymes like lipases show regioselectivity toward specific sn-positions. For example, pancreatic lipase preferentially hydrolyzes sn-1 and sn-3 esters, leaving sn-2 monoacylglycerols. The sn-3 stearoyl group in the target compound may resist hydrolysis, enabling controlled drug release .
Industrial Applications :
- Analogous TAGs like 1-O,3-O-Dipalmitoyl-2-O-stearoyl-L-glycerol are used in cosmetics for their emollient properties and in food science to improve texture . The target compound’s stability and saturation suggest similar utility, though direct evidence is lacking .
Synthetic Challenges :
- Synthesis of regioselective TAGs often requires protecting group strategies or enzymatic catalysis. For example, 1,3-Dimyristoyl-2-oleoylglycerol () is synthesized via regioselective acylation, a method applicable to the target compound .
Biological Activity
1-O,2-O-Dimyristoyl-3-O-stearoylglycerol (DMSG) is a triacylglycerol (TAG) that has garnered attention for its potential biological activities. This compound consists of two myristic acid chains and one stearic acid chain esterified to a glycerol backbone. The unique structural composition of DMSG influences its interactions with biological membranes, cellular processes, and potential therapeutic applications.
Chemical Structure
The chemical structure of DMSG can be represented as follows:
This structure allows DMSG to exhibit various physical and chemical properties that contribute to its biological activity.
Biological Activity Overview
DMSG has been studied for its effects on several biological processes, including:
- Antioxidant Activity : DMSG exhibits significant antioxidant properties, which help in mitigating oxidative stress in cells. This is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Research indicates that DMSG can modulate inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.
- Membrane Fluidity Modulation : As a lipid, DMSG can influence the fluidity of cell membranes, affecting membrane-bound enzyme activities and receptor functions.
The biological activities of DMSG are primarily attributed to its interaction with cellular membranes and signaling pathways:
- Cell Membrane Interaction : DMSG's fatty acid composition allows it to integrate into lipid bilayers, altering membrane dynamics. This can enhance the permeability of certain molecules or modulate the activity of membrane proteins.
- Signal Transduction Modulation : DMSG may influence signal transduction pathways by affecting the localization and activity of signaling molecules within the membrane. This can lead to altered cellular responses to external stimuli.
Antioxidant Activity
A study demonstrated that DMSG significantly scavenges free radicals, displaying a higher antioxidant capacity compared to other TAGs. The results indicated that DMSG could reduce lipid peroxidation in cellular models, suggesting its protective role against oxidative stress .
Anti-inflammatory Properties
In vitro studies showed that DMSG reduced the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This effect was linked to the inhibition of nuclear factor kappa B (NF-κB) activation, a key regulator of inflammation .
Data Table: Biological Activities of DMSG
Case Studies
- Cell Culture Studies : In a controlled study using human endothelial cells, treatment with DMSG resulted in decreased levels of oxidative stress markers and improved cell viability under inflammatory conditions. This suggests potential applications in cardiovascular health .
- Animal Models : In a murine model of inflammation, administration of DMSG led to reduced swelling and pain response compared to control groups. These findings support its use as a dietary supplement for managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
